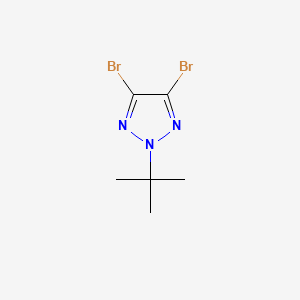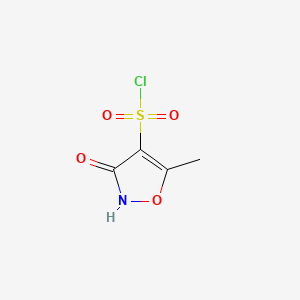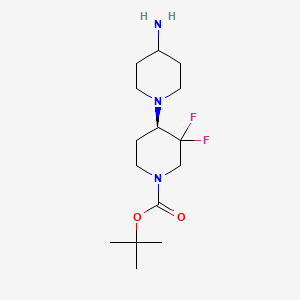![molecular formula C11H19NO3 B13905336 Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the desired spirocyclic compound. One common method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This reaction is highly enantioselective and provides the desired product with high optical purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of readily available raw materials and simple reaction conditions makes this method suitable for large-scale production . The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a key protein involved in the replication of the hepatitis C virus . The spirocyclic structure allows the compound to fit into the active site of the protein, blocking its function and preventing viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-azaspiro[2.4]heptane-6-carboxylic acid: A similar compound with a different substituent at the 6-position.
4-methyleneproline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic structure and specific functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Its high optical purity and stability further enhance its utility in the synthesis of complex molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
MTKSPENKSQMKEO-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](CC12CC2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC12CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)










![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
